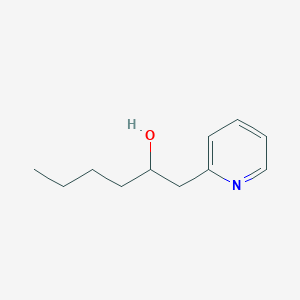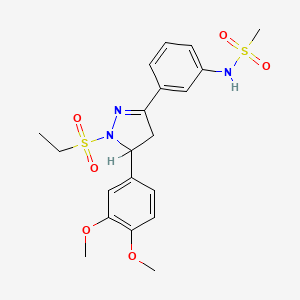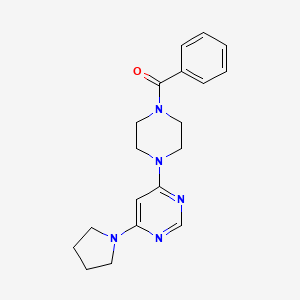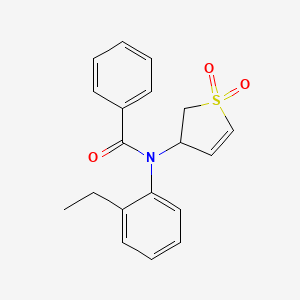
1-(Pyridin-2-yl)hexan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Pyridin-2-yl)hexan-2-ol” is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been reported in the literature. A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17NO/c1-2-3-7-11(13)9-10-6-4-5-8-12-10/h4-6,8,11,13H,2-3,7,9H2,1H3 . This indicates the presence of a pyridin-2-yl group attached to a hexan-2-ol moiety.Chemical Reactions Analysis
Pyridin-2-ol, a related compound, has been reported to react as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .科学的研究の応用
Chemosensing Applications
A notable application of pyridinyl derivatives is in chemosensing, particularly for the detection of metal ions. One study discusses the development of a ratiometric and selective fluorescent sensor for Zn^2+ ions, leveraging a compound that exhibits "off-on-off" switch behavior and logic gate functionalities (Yapiao Li et al., 2012). This sensor demonstrates a significant fluorescence enhancement upon Zn^2+ binding, showcasing its potential for selective metal ion detection in various environmental and biological contexts.
Coordination Chemistry and Molecular Magnetism
Pyridinyl compounds serve as versatile ligands in coordination chemistry, forming complexes with significant implications in molecular magnetism. An example includes the synthesis of tetranuclear μ2/μ3-carbonato Dy(III) bis-pyrazolylpyridine clusters, which exhibit single molecule magnetism features (I. Gass et al., 2012). Such materials are of interest for their potential applications in quantum computing and information storage.
Materials Science and Catalysis
In materials science, pyridinyl derivatives are employed in the design of new materials with unique structural and functional properties. For instance, a study on the synthesis and characterization of a nonanuclear Ni(II) cluster from a pyridyl-alcohol ligand reveals insights into the structural characteristics of metal-organic frameworks and their potential applications in catalysis and gas storage (Alexandre Massard et al., 2014).
Photocatalytic Activities
Furthermore, pyridinyl-containing compounds have been explored for their photocatalytic activities, especially in the context of sustainable energy solutions. A study involving 3d element complexes of pentadentate bipyridine-pyridine-based ligand scaffolds demonstrates their utility in photocatalytic water reduction, highlighting their potential role in hydrogen production from water using sunlight (C. Bachmann et al., 2013).
Safety and Hazards
特性
IUPAC Name |
1-pyridin-2-ylhexan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-11(13)9-10-6-4-5-8-12-10/h4-6,8,11,13H,2-3,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSBADNWEDTEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Methylphenyl)-2-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/no-structure.png)
![N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877120.png)
![N-(3-(difluoromethoxy)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2877122.png)
![(3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2877123.png)


![Spiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2877129.png)

![N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2877132.png)
![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2877133.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2877135.png)

![Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2877139.png)

